1-(4-Bromo-3-nitrophenyl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-3-nitrophenyl)ethanone and its derivatives has been extensively studied. The optimized molecular structure and vibrational frequencies of related compounds have been investigated using computational methods such as Gaussian09 software package, with results in agreement with experimental infrared bands and X-ray diffraction (XRD) data . The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the charge transfer within the molecule. Molecular electrostatic potential (MEP) studies reveal that the negative charge typically covers the carbonyl group (C=O), while the positive region is over the aromatic rings .
Synthesis Analysis
The synthesis of compounds related to 1-(4-Bromo-3-nitrophenyl)ethanone involves multiple steps, including O-benzylation, bromination, and reduction. For instance, 4-hydroxy-3-nitroacetophenone can undergo these processes to yield various intermediates, such as 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, with an overall yield of about 25% . Similarly, the synthesis of halogenated and nitro-substituted 1-(benzofuran-3-yl)-2-phenylethanones from corresponding 2-(2-formylphenoxy)alkanoic acids has been reported, with subsequent reductions yielding high yields of the corresponding ethanols .
Chemical Reactions Analysis
The chemical reactivity of 1-(4-Bromo-3-nitrophenyl)ethanone derivatives includes selective catalytic reductions, such as the reduction of nitro groups to amino groups under palladium on carbon (Pd/C) at room temperature . Additionally, the separation of related compounds, like 1-Bromo-2-(p-nitrophenoxy)ethane from byproducts, can be achieved by exploiting differences in solubility properties, using selective solvents such as petroleum ether .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the key intermediate of Synephrine, 2-bromo-1-(4-hydroxyphenyl)ethanone, was synthesized with a yield of 64.7% and a purity of 90.2%, with its structure confirmed by 1H NMR . The presence of bromine and nitro groups significantly affects the compounds' solubility, reactivity, and potential applications in various fields, including pharmaceuticals.
The compounds related to 1-(4-Bromo-3-nitrophenyl)ethanone have potential applications in the pharmaceutical industry. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, such as tripeptidyl peptidase II (TPII), and may act as anti-neoplastic agents . The synthesis methods and structural analyses of these compounds provide valuable insights for the development of new drugs and the improvement of existing synthetic technologies . The enantiomeric purity of related compounds is also of great importance, as demonstrated by the synthesis of enantiomerically pure diarylethanes, which can be achieved through crystallization of menthyl esters .
Scientific Research Applications
Phase Equilibrium Studies
Research by Li et al. (2019) explored the solid-liquid phase equilibrium of compounds closely related to 1-(4-Bromo-3-nitrophenyl)ethanone. The study focused on ternary phase diagrams for similar compounds, providing valuable data for understanding the physical properties and crystallization behavior of these chemical structures, which could be relevant to 1-(4-Bromo-3-nitrophenyl)ethanone (Li et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOFFKNHQTQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171899 | |
Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-nitrophenyl)ethanone | |
CAS RN |
18640-58-9 | |
Record name | 1-(4-Bromo-3-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18640-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18640-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Bromo-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-3-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.